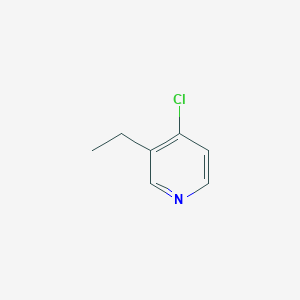

4-Chloro-3-ethylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8ClN |

|---|---|

Molecular Weight |

141.60 g/mol |

IUPAC Name |

4-chloro-3-ethylpyridine |

InChI |

InChI=1S/C7H8ClN/c1-2-6-5-9-4-3-7(6)8/h3-5H,2H2,1H3 |

InChI Key |

QSQSDSYZUOKOMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CN=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 Chloro 3 Ethylpyridine Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para (2- and 4-positions) to the nitrogen atom. The presence of a good leaving group, such as chlorine, at the 4-position makes 4-chloro-3-ethylpyridine a prime substrate for SNAr reactions. youtube.commasterorganicchemistry.com

The regioselectivity of SNAr reactions on substituted chloropyridines is a well-studied area, governed by a combination of electronic and steric factors. In pyridine systems, nucleophilic attack is strongly favored at the C-2 and C-4 positions due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate. libretexts.org

For a generic substituted chloropyridine, the site of nucleophilic attack is determined by the position of the chlorine atom and the electronic properties of the other substituents. Electron-withdrawing groups on the ring further activate it towards nucleophilic attack, while electron-donating groups have a deactivating effect. libretexts.orgresearchgate.net

In the case of this compound, the chlorine atom is at an activated position (C-4). The ethyl group at the 3-position is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted chloropyridine. Furthermore, the ethyl group exerts a steric hindrance effect on the adjacent C-4 position, which can influence the rate of reaction but generally does not prevent substitution at this site.

Studies on analogous systems, such as 3-substituted 2,6-dichloropyridines, have shown that bulky substituents at the 3-position can direct nucleophilic attack to the more sterically accessible 6-position. researchgate.net However, with only one leaving group at C-4 in this compound, the primary reaction site remains the carbon bearing the chlorine atom. The regioselectivity in dichlorinated systems like 2,4-dichloropyrimidines is also highly sensitive to substituents, where electronic effects can switch the preferred site of attack from C-4 to C-2. wuxiapptec.comwuxiapptec.com These principles underscore that while C-4 is the electronically favored site for substitution in this compound, the reaction kinetics are modulated by the 3-ethyl group.

The chlorine atom at the 4-position of this compound can be displaced by a wide array of nucleophiles. The efficiency of these reactions provides a versatile route to a variety of 4-substituted-3-ethylpyridine derivatives. Common nucleophiles employed in these transformations include amines, alkoxides, and thiolates.

Displacement reactions are often carried out under thermal conditions, sometimes with the aid of a base to neutralize the HCl generated. youtube.com The reactivity of the chloropyridine can be significantly enhanced by coordination to a metal center, which increases the electrophilicity of the ring and lowers the activation barrier for nucleophilic attack. researchgate.net

Table 1: Examples of Nucleophilic Substitution on Chloropyridine Analogues

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amines | Benzylamine, Aniline | 4-Amino-pyridines | researchgate.net |

| Alkoxides | Sodium Methoxide | 4-Alkoxy-pyridines | researchgate.net |

| Thiolates | Thiophenol | 4-(Phenylthio)-pyridines | researchgate.net |

| Azide (B81097) | Sodium Azide | 4-Azido-pyridines | researchgate.net |

| Cyanide | Copper(I) Cyanide | 4-Cyano-pyridines | google.com |

Research on similar chloro-nitro-pyranoquinolinone systems demonstrates that the chlorine at position 4 is readily substituted by nucleophiles such as benzylamine, aniline, thiophenol, and sodium azide under mild conditions. researchgate.net In other specialized methods, phosphonium (B103445) salts are used to activate the 4-position of pyridines, which are then displaced by halide nucleophiles. nih.gov

Electrophilic Aromatic Substitution Pathways

Direct electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more challenging than on benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This further deactivates the ring, making substitution even more difficult. wikipedia.org

When electrophilic substitution does occur, it is directed to the 3-position (meta-position), as the intermediates resulting from attack at the 2- or 4-positions are highly destabilized. youtube.com In this compound, the 3-position is already occupied by an ethyl group. The remaining open positions are C-2, C-5, and C-6. Given the directing effects of the existing substituents (Cl is ortho/para directing, ethyl is ortho/para directing), and the overriding influence of the ring nitrogen (meta-directing), predicting the outcome of a forced electrophilic substitution is complex.

A more viable pathway for introducing electrophiles onto the pyridine ring is through the corresponding N-oxide. wikipedia.org This strategy circumvents the deactivation issue associated with the free pyridine.

Functional Group Interconversions on the Pyridine Ring and Ethyl Moiety

The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine-N-oxide. This transformation is a key step in modifying the reactivity of the pyridine ring. The N-oxide group alters the electronic properties of the ring, making it more amenable to both nucleophilic and electrophilic substitution reactions. nih.gov Specifically, the N-oxide enhances the electrophilicity of the C-2 and C-4 positions, making them more susceptible to nucleophilic attack. It also activates the ring for electrophilic substitution, directing incoming electrophiles to the 4-position. nih.govwikipedia.org

Various oxidizing agents can be used to prepare pyridine-N-oxides.

Table 2: Common Reagents for Pyridine N-Oxide Formation

| Oxidizing Reagent | Typical Conditions | Reference |

|---|---|---|

| m-Chloroperbenzoic acid (m-CPBA) | Chlorinated solvent | nih.gov |

| Peracetic acid | Acetic acid | tandfonline.com |

| Hydrogen peroxide with catalyst | TS-1 zeolite, Mn-porphyrin | tandfonline.comorganic-chemistry.org |

| Trichloroisocyanuric acid | Acetonitrile/Dichloromethane (B109758), buffer | tandfonline.com |

The synthesis of 4-chloro-pyridine-N-oxides from the corresponding 4-chloropyridines is a known transformation. google.com The resulting this compound-N-oxide becomes a versatile intermediate. For example, it can undergo Suzuki-Miyaura coupling reactions with aryl boronic acids to form 4-aryl-pyridine-N-oxides. acs.org

The reduction of halogenated pyridines can proceed via several pathways, including the reduction of the pyridine ring to a piperidine (B6355638), or the reductive cleavage of the carbon-halogen bond (dehalogenation).

The reduction of the pyridine ring to the corresponding piperidine is typically achieved through catalytic hydrogenation over catalysts such as platinum, palladium, or Raney nickel under hydrogen pressure. This process would convert this compound to 4-chloro-3-ethylpiperidine, although dehalogenation can be a competing reaction.

A study on the reduction of pyridine derivatives using samarium diiodide (SmI₂) in the presence of water showed that chloropyridines could be reduced to piperidine, with the chloro group being eliminated in the process. clockss.org This suggests that treating this compound with such a system would likely yield 3-ethylpiperidine.

Selective dehalogenation of chloropyridines without reducing the aromatic ring is another important transformation. This can be achieved using various reducing agents, often involving catalytic methods like palladium-catalyzed hydrodechlorination. This would convert this compound into 3-ethylpyridine (B110496).

Derivatization of the Ethyl Side Chain

The ethyl group of this compound and its analogues offers a reactive site for various chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of more complex molecules. The position of the ethyl group, adjacent to the chlorine atom and at the 3-position of the pyridine ring, influences its reactivity. Common derivatization strategies focus on oxidation and halogenation reactions at the benzylic position of the ethyl side chain.

One significant transformation is the side-chain oxidation of the ethyl group. When an alkyl group is directly attached to an aromatic ring, such as the pyridine ring in this case, it can be oxidized by strong oxidizing agents. libretexts.orglibretexts.org Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the ethyl group into a carboxylic acid. libretexts.orglibretexts.org This reaction is contingent on the presence of at least one hydrogen atom on the benzylic carbon, which is the carbon atom of the ethyl group directly bonded to the pyridine ring. libretexts.org The mechanism, while complex, is understood to involve the initial breaking of a benzylic C-H bond, a process facilitated by the stability of the resulting intermediate due to resonance with the aromatic ring. libretexts.org This transformation is valuable as it converts an electron-donating alkyl group into an electron-withdrawing carboxylic acid group, significantly altering the electronic properties of the pyridine ring.

Another key derivatization is the halogenation of the ethyl side chain. This typically occurs via a free radical mechanism, particularly at the benzylic position, which is activated by the adjacent pyridine ring. pearson.com Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide, are commonly used for benzylic bromination. This reaction introduces a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, further expanding the synthetic utility of the molecule. The selectivity for the benzylic position is a hallmark of these reactions due to the resonance stabilization of the benzylic radical intermediate.

Cross-Coupling Reactions and their Mechanisms

The chlorine atom at the C4 position of this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from readily available starting materials.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.org For analogues of this compound, this reaction allows for the substitution of the chlorine atom with a wide range of alkyl, alkenyl, or aryl groups. acs.orgnih.gov The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents. acs.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride (this compound analogue) to a palladium(0) complex. This step forms a new palladium(II) intermediate, where the palladium has inserted into the carbon-chlorine bond. The reactivity of chloropyridines in this step can be challenging compared to bromides or iodides, often requiring more electron-rich and sterically hindered phosphine (B1218219) ligands to facilitate the reaction. researchgate.net

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex. The exact mechanism of transfer from boron to palladium is complex and can involve different pathways.

Reductive Elimination: The final step is the reductive elimination of the newly formed carbon-carbon bond from the palladium(II) complex. This step yields the desired coupled product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling with chloropyridines. Modern catalyst systems, including those with bulky biaryl phosphine ligands (e.g., XPhos), have been developed to improve the efficiency of coupling with less reactive aryl chlorides. sigmaaldrich.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines

| Aryl Chloride | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dichloropyridine (B45657) | Heptyl boronic pinacol (B44631) ester | Pd2(dba)3 / FcPPh2 | K3PO4 | Dioxane/H2O | 74 | nih.gov |

| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)2 / XPhos | K3PO4 | Toluene/H2O | 95 | researchgate.net |

| 2-Chloro-6-alkylpyridine | Arylboronic acid | Pd2(dba)3 / FcPPh2 | K3PO4 | Dioxane/H2O | High | acs.org |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the chloro-substituent on the pyridine ring can participate in a variety of other important transition metal-catalyzed transformations.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. wikipedia.orgbyjus.com This reaction would couple this compound analogues with various alkenes to produce substituted styrenes or other vinylpyridines. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination to release the product and regenerate the catalyst. byjus.com The reaction typically requires a base to neutralize the hydrogen halide formed. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For this compound analogues, this would result in the formation of 4-alkynyl-3-ethylpyridine derivatives. The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride is followed by transmetalation from a copper acetylide intermediate. The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne, copper(I), and the amine base. youtube.com Copper-free Sonogashira protocols have also been developed. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction allows for the synthesis of a wide variety of N-aryl or N-heteroaryl amines from this compound analogues. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to Pd(0), formation of a palladium-amido complex upon reaction with the amine and a base, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The development of specialized biaryl phosphine ligands has been critical to extending the scope of this reaction to include less reactive aryl chlorides and a broader range of amine coupling partners. sigmaaldrich.comorganic-chemistry.org

Table 2: Overview of Other Cross-Coupling Reactions for Chloro-pyridines

| Reaction | Coupling Partner | Typical Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Heck Reaction | Alkene | Pd(OAc)2, PPh3 | Substituted Alkene | wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh3)2Cl2, CuI | Internal Alkyne | wikipedia.org |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd(OAc)2, XPhos | Aryl Amine | wikipedia.orgorganic-chemistry.org |

Advanced Spectroscopic Characterization Methodologies for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 4-Chloro-3-ethylpyridine, both ¹H and ¹³C NMR spectroscopy offer definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the pyridine ring. Although specific experimental data for this compound is not widely published, predictions can be made based on related structures like 3-ethylpyridine (B110496) and 2-chloropyridine (B119429). chemicalbook.comyoutube.comchemicalbook.com The aromatic protons would likely appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. careerendeavour.com In this compound, seven distinct signals are expected. The carbons of the pyridine ring will appear in the aromatic region (typically δ 120-160 ppm). youtube.com The carbon atom bonded to the chlorine (C4) would be significantly affected, and its chemical shift would be a key indicator. The carbons of the ethyl group will be found in the upfield, aliphatic region (typically δ 10-40 ppm). careerendeavour.com Quaternary carbons, such as the one bearing the chlorine atom, often show signals of lower intensity. youtube.com

A summary of predicted ¹³C NMR chemical shifts is presented in the table below, based on general principles and data from similar compounds.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~150 |

| C3 | ~140 |

| C4 | ~145 |

| C5 | ~125 |

| C6 | ~150 |

| -CH₂- (ethyl) | ~25 |

| -CH₃ (ethyl) | ~15 |

Note: These are estimated values. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₈ClN), the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern for a chlorine-containing compound. miamioh.edu There will be two peaks, one for the molecule with the ³⁵Cl isotope and another, approximately one-third the intensity, for the molecule with the ³⁷Cl isotope ([M+2]⁺). miamioh.edu This 3:1 isotopic ratio is a definitive indicator of the presence of a single chlorine atom. miamioh.edu

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns for alkylpyridines involve the loss of the alkyl group or parts of it. libretexts.org For instance, the loss of a methyl radical (·CH₃) from the ethyl group would lead to a significant fragment. Cleavage of the C-C bond next to the pyridine ring (benzylic cleavage) is also a common fragmentation pathway for alkyl-substituted aromatic rings. libretexts.org The loss of the chlorine atom or a molecule of HCl are also plausible fragmentation routes. researchgate.net

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure / Loss |

| [M]⁺ and [M+2]⁺ | Molecular ion with ³⁵Cl and ³⁷Cl |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - C₂H₅]⁺ | Loss of an ethyl radical |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - HCl] | Loss of hydrogen chloride |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu

The IR spectrum of this compound would display a combination of absorption bands characteristic of a substituted aromatic ring and an alkyl group.

Aromatic C-H Stretching: Absorption bands for the C-H stretching of the pyridine ring are expected just above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ range. pressbooks.pub

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 850 cm⁻¹. libretexts.org

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted pyridine ring can provide information about the substitution pattern and are found in the 675-900 cm⁻¹ range. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic (Pyridine) | 3000 - 3100 |

| C-H Stretch | Aliphatic (Ethyl) | 2850 - 2975 |

| C=C / C=N Stretch | Aromatic Ring | 1400 - 1600 |

| C-H Bend | Aliphatic (Ethyl) | ~1375 and ~1465 |

| C-Cl Stretch | Chloro-Aromatic | 600 - 850 |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Theoretical Studies of Chloroethylpyridines

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For chloro-substituted pyridines, DFT allows for detailed analysis of their geometric and electronic properties.

In a hypothetical DFT analysis of 4-Chloro-3-ethylpyridine, we would expect the C-Cl bond to exhibit a specific length and the bond angles around the pyridine (B92270) ring to be slightly distorted due to the presence of the ethyl and chloro substituents. The charge distribution, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would likely show a significant negative charge on the nitrogen atom and the chlorine atom due to their high electronegativity, influencing the molecule's dipole moment and interaction with other polar molecules. nih.gov NBO analysis can further reveal hyperconjugative interactions, such as those between the lone pairs of the chlorine atom and the σ* orbitals of the pyridine ring's C-C bonds. nih.gov

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C2-N1 | ~1.34 |

| C6-N1 | ~1.33 | |

| C3-C4 | ~1.39 | |

| C4-Cl | ~1.74 | |

| C3-C(ethyl) | ~1.51 | |

| C(ethyl)-C(methyl) | ~1.54 | |

| Bond Angles (°) | C2-N1-C6 | ~117 |

| N1-C2-C3 | ~123 | |

| C3-C4-C5 | ~119 | |

| Cl-C4-C3 | ~121 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netrsc.org The MEP map visualizes the electrostatic potential on the electron density surface, with different colors indicating different potential values. researchgate.net

For a molecule like this compound, the MEP surface would likely show:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. The most negative potential is expected to be located around the nitrogen atom due to its lone pair of electrons. rsc.orgnih.gov This makes the nitrogen atom a primary site for protonation and coordination to metal centers.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the ethyl group and the pyridine ring. rsc.org The region around the carbon atom bonded to the chlorine (C4) would also be a key site for nucleophilic aromatic substitution (SNAr) reactions. The analysis of MEP maps for various pyridine derivatives confirms that substituents significantly alter the potential distribution, thereby influencing reactivity. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). taylorandfrancis.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, FMO analysis would predict:

Nucleophilic Attack: The LUMO's location and energy are crucial for predicting susceptibility to nucleophilic attack. In many chloropyridines, the LUMO has significant lobes on the carbon atoms attached to the chlorine, making them the sites for nucleophilic substitution. wuxibiology.com The energy of the LUMO correlates with the molecule's electrophilicity.

Electrophilic Attack: The HOMO's location indicates the most probable site for electrophilic attack. For pyridines, the HOMO is often localized on the nitrogen atom and the π-system of the ring, indicating these are the primary nucleophilic centers. The energy of the HOMO is related to the molecule's nucleophilicity. ias.ac.in

Table 2: Illustrative FMO Data for a Substituted Chloropyridine Note: This data is based on findings for related compounds, as specific values for this compound were not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 7.0 |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface. This involves identifying transition states and intermediates to calculate activation energies (kinetics) and reaction energies (thermodynamics). unjani.ac.id

For reactions involving this compound, such as nucleophilic aromatic substitution, DFT can:

Determine Reaction Spontaneity: By calculating the change in Gibbs free energy (ΔG), one can predict whether a reaction is spontaneous. Studies on pyridine synthesis from pyrylium (B1242799) salts show that exothermic and exergonic reactions can be identified through these calculations. unjani.ac.idunjani.ac.id

Identify Rate-Determining Steps: The transition state with the highest energy barrier along the reaction coordinate represents the rate-determining step. unjani.ac.id For SNAr reactions, this is typically the formation of the Meisenheimer complex. masterorganicchemistry.com

Analyze Solvent Effects: By using solvation models (like PCM), calculations can predict how different solvents affect the thermodynamics and kinetics of the reaction. nih.gov

For example, a DFT study of the SNAr reaction of an amine with this compound would model the initial attack of the nucleophile, the formation of the negatively charged Meisenheimer intermediate, and the subsequent departure of the chloride ion, providing energy values for each step. nih.govyoutube.com

Molecular Dynamics (MD) Simulations for Conformation and Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and intermolecular interactions over time. youtube.comyoutube.com

For this compound, MD simulations could be employed to:

Study Conformational Flexibility: Analyze the rotation of the ethyl group and its preferred orientations relative to the pyridine ring in different environments (e.g., in a vacuum, in water, or other solvents).

Simulate Solvation: Investigate how solvent molecules arrange around the solute, forming solvation shells, and how these interactions influence the molecule's conformation and reactivity.

Model Interactions with Biomolecules: If this compound were being studied as a potential ligand, MD simulations could model its binding to a receptor's active site, revealing the dynamics of the interaction and the stability of the complex.

Theoretical Studies on Reaction Mechanisms and Regioselectivity

Computational studies are particularly powerful in explaining and predicting the regioselectivity of chemical reactions. For substituted pyridines, where multiple reaction sites are available, theoretical models can pinpoint why one site is favored over another. rsc.org

In the case of this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the chlorine atom. The ethyl group at the 3-position can influence this reaction both electronically and sterically.

Theoretical investigations, often combining DFT calculations of reactants, intermediates, and transition states, can explain the regioselectivity observed in such reactions. nih.govmdpi.com For instance, in the SNAr of 2,4-dichloroquinazoline, DFT calculations showed that the carbon at the 4-position has a higher LUMO coefficient and that the activation energy for nucleophilic attack is lower at this position, explaining the observed C4 regioselectivity. mdpi.com A similar approach for this compound would involve calculating the activation barriers for nucleophilic attack at the C4 position versus other positions on the ring. The ethyl group at C3 would likely exert a steric hindrance effect, potentially slowing the reaction compared to an unsubstituted chloropyridine, but the primary electronic activation for SNAr comes from the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom itself. nih.govacs.org

Quantitative Structure-Activity Relationships (QSAR) in Pyridine Derivatives for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. In the context of pyridine derivatives, QSAR studies are instrumental in predicting their reactivity, particularly in reactions such as nucleophilic aromatic substitution (SNAr). These models are built upon a variety of molecular descriptors that quantify the structural, electronic, and steric properties of the molecules.

The reactivity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally makes the ring electron-deficient and susceptible to nucleophilic attack, especially at the C2 and C4 positions. The presence of additional electron-withdrawing or electron-donating groups can further modulate this reactivity.

A 2022 study by Lu et al. developed a broadly applicable quantitative relative reactivity model for SNAr reactions. rsc.org This model utilizes a multivariate linear regression approach and is based on experimentally determined relative SNAr rates for a diverse set of 74 electrophiles, including various substituted pyridines. rsc.org The model demonstrates a robust linear relationship between the free energies of activation for SNAr and three key molecular descriptors that can be calculated computationally. rsc.org These descriptors are:

LUMO (Lowest Unoccupied Molecular Orbital) energy: A global descriptor that reflects the ability of the molecule to accept an electron. A lower LUMO energy generally corresponds to higher reactivity in nucleophilic substitution reactions.

Average molecular electrostatic potential (ESP) at the carbon atom undergoing substitution: A local descriptor that indicates the electrostatic potential at the reaction center. A more positive ESP at the carbon atom attached to the leaving group suggests a greater susceptibility to nucleophilic attack.

Sum of the average ESP values for the ortho and para atoms relative to the reactive center: This descriptor accounts for the electronic influence of the surrounding atoms on the reaction site. rsc.org

The model showed excellent correlation between the predicted and actual activation energies, with a high coefficient of determination (R² = 0.92) and a low mean absolute error (MAE) of 1.8 kJ mol⁻¹ (0.43 kcal mol⁻¹). rsc.org This indicates a high predictive power for the SNAr rates of various electrophiles, including halogenated pyridines. rsc.org

Another study by Mahdhaoui et al. in 2019 investigated the kinetics of the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines. researchgate.net This research employed Density Functional Theory (DFT) calculations to analyze the reactivity of these substituted pyridines. researchgate.net By calculating the individual atomic charges using Mulliken population analysis, they were able to identify the most electrophilic carbon centers, which are the most likely sites for nucleophilic attack. researchgate.net Such computational approaches provide valuable insights into the factors governing the reactivity of substituted pyridines.

The table below illustrates the types of descriptors often employed in QSAR studies of pyridine reactivity and their general influence.

| Descriptor Type | Specific Descriptor | Influence on Reactivity |

| Electronic | Hammett constants (σ) | Quantifies the electron-donating or electron-withdrawing nature of substituents. |

| LUMO Energy | Lower values generally indicate higher reactivity towards nucleophiles. | |

| Molecular Electrostatic Potential (ESP) | More positive values at the reaction site favor nucleophilic attack. | |

| Steric | Sterimol parameters (L, B1, B5) | Describe the size and shape of substituents, which can hinder the approach of a nucleophile. |

| Molar Refractivity (MR) | Relates to the volume and polarizability of a substituent. | |

| Topological | Connectivity indices (χ) | Describe the branching and connectivity of the molecular structure. |

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Intermediates in Synthetic Organic Chemistry

4-Chloro-3-ethylpyridine and its derivatives are recognized for their versatility as intermediates in synthetic organic chemistry. The presence of the chloro substituent and the ethyl group on the pyridine (B92270) ring allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures.

Building Blocks for Complex Heterocyclic Systems

The pyridine scaffold is a fundamental structural motif in numerous biologically active compounds and functional materials. mdpi.com this compound, as a substituted pyridine, is an important building block for the synthesis of more intricate heterocyclic systems. For instance, the chloro group at the 4-position can be displaced by various nucleophiles, and the ethyl group can be further functionalized, providing pathways to a variety of fused and substituted heterocyclic compounds. The reactivity of similar chloropyridines, such as 4-chloro-3-formylcoumarin, in reactions with dinucleophiles to form fused pyrazoles, isoxazoles, and other heterocycles highlights the potential of the 4-chloro-pyridine moiety in constructing complex systems. researchgate.netorientjchem.orgresearchgate.net

Precursors for Further Functionalized Pyridine Derivatives

The strategic placement of the chloro and ethyl groups on the pyridine ring makes this compound an excellent precursor for a variety of functionalized pyridine derivatives. The chlorine atom can be readily substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups such as amino, alkoxy, and cyano moieties. nih.gov This versatility is crucial for the synthesis of compounds with specific electronic and steric properties required for various applications. The development of methods for the C-H functionalization of pyridines further expands the possibilities for creating diverse derivatives from precursors like this compound. nih.gov

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines are a significant class of compounds, particularly in the agrochemical and pharmaceutical industries, due to the unique properties imparted by the trifluoromethyl group. jst.go.jpnih.gov While direct trifluoromethylation of pyridines can be challenging, substituted pyridines like this compound can serve as valuable starting materials. The existing substituents can direct the regioselectivity of trifluoromethylation reactions or can be transformed into a trifluoromethyl group through multi-step synthetic sequences. Various methods have been developed for synthesizing trifluoromethylpyridines, including simultaneous vapor-phase chlorination/fluorination of picolines and chlorination of trifluoromethylpyridine N-oxides. nih.govgoogle.com These methods often yield a mixture of isomers, and the strategic use of substituted precursors can help to control the product distribution. nih.govgoogle.com

Scaffold for Ligand Design in Coordination Chemistry

The pyridine ring is a well-established coordinating motif in ligand design due to the lone pair of electrons on the nitrogen atom. The substituents on the pyridine ring, such as the chloro and ethyl groups in this compound, can significantly influence the electronic and steric properties of the resulting metal complexes. This allows for the fine-tuning of the ligand's coordination properties for specific applications in catalysis, materials science, and bioinorganic chemistry. The use of substituted pyridines in the formation of salts and co-crystals with other molecules demonstrates their utility in building complex supramolecular structures through various intermolecular interactions. mdpi.com

Development of Specialty Chemical Products

The unique reactivity and structural features of this compound and its derivatives make them valuable starting materials for the development of a range of specialty chemical products.

Utilization as Chemical Probes in Mechanistic Biochemical Studies

Chemical probes are small molecules that selectively modulate the function of a protein, enabling the study of its role in biological processes. nih.gov The development of high-quality chemical probes is crucial for advancing our understanding of cellular signaling and for the validation of new drug targets. nih.govresearchgate.net Pyridine-containing compounds are frequently found in biologically active molecules, and derivatives of this compound can be designed as chemical probes. mdpi.com By systematically modifying the substituents on the pyridine ring, researchers can develop probes with high potency and selectivity for a specific biological target, aiding in the elucidation of complex biochemical pathways. nih.gov

Limited Information Available on the Specific Applications and Green Chemistry of this compound

While general principles of organic synthesis and green chemistry apply to a wide range of pyridine derivatives, specific data, research findings, and established applications for this compound remain largely undocumented in accessible scientific and technical sources. General methodologies for the synthesis of substituted pyridines often involve multi-step processes which may include halogenation, alkylation, and cyclization reactions. researchgate.netnih.govorganic-chemistry.org Green chemistry approaches in pyridine synthesis aim to improve efficiency and reduce environmental impact through methods like one-pot multicomponent reactions, the use of greener solvents, and the application of nanocatalysts. researchgate.netnih.govresearchgate.netresearcher.life

However, without specific studies on this compound, a detailed discussion of its role as a catalyst, ligand, or building block in advanced materials, as well as an analysis of environmentally benign synthetic routes with relevant data, cannot be accurately provided at this time. Information from chemical suppliers confirms its existence, but detailed research applications are not cited. bldpharm.comsigmaaldrich.combldpharm.com

Further research and publication in peer-reviewed journals would be necessary to elaborate on the specific topics requested.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-3-ethylpyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of chlorinated pyridine derivatives often involves halogenation or nucleophilic substitution. For example, 4-Chloro-3-nitropyridine is synthesized via refluxing 3-nitro-4-pyridinol with phosphorus oxychloride (POCl₃) in toluene at 110°C for 16 hours, achieving a 99% yield . Adapting this method, this compound could be synthesized by introducing an ethyl group via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) after halogenation. Optimization should focus on temperature control, solvent selection (e.g., toluene for POCl₃ reactions), and stoichiometric ratios to minimize side products. Purity verification via HPLC or GC-MS is critical .

Q. How can researchers ensure purity and characterize this compound post-synthesis?

Methodological Answer: Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. For characterization, combine spectral techniques:

- NMR : Confirm substitution patterns (e.g., ethyl group at C3, chlorine at C4) via ¹H/¹³C NMR.

- FT-IR : Identify C-Cl (600–800 cm⁻¹) and C-N (1350–1500 cm⁻¹) stretches.

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺).

Cross-referencing with PubChem data for analogous pyridine derivatives ensures accuracy .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Chlorinated pyridines often exhibit acute toxicity (e.g., respiratory irritation, skin corrosion). Key protocols include:

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (WGK 3 classification suggests severe aquatic toxicity) .

- Waste Disposal : Segregate halogenated waste and engage certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic effects of the ethyl and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing chlorine at C4 deactivates the pyridine ring, directing electrophilic substitution to the C2 position. Meanwhile, the ethyl group at C3 exerts a steric and inductive effect, potentially hindering metal catalyst access. To test reactivity, perform kinetic studies using palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) under varying temperatures. Compare yields with control compounds (e.g., 3-ethylpyridine) to isolate electronic vs. steric contributions. DFT calculations can model charge distribution and transition states .

Q. How can conflicting toxicity data for chlorinated pyridines be resolved in interdisciplinary studies?

Methodological Answer: Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require:

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on lung epithelial cells) to establish LD₅₀ and NOAEL.

- Meta-Analysis : Compare existing data (e.g., WGK 3 classification for respiratory toxicity vs. undefined hazards in structurally similar compounds ).

- Mechanistic Toxicology : Use molecular docking to assess interactions with biological targets (e.g., cytochrome P450 enzymes). Validate via zebrafish embryo assays .

Q. What computational methods best predict the spectroscopic properties of this compound?

Methodological Answer: Leverage quantum mechanical tools:

- *DFT (B3LYP/6-31G)**: Simulate NMR chemical shifts (GIAO method) and IR vibrations.

- TD-DFT : Predict UV-Vis spectra by modeling electronic transitions.

Validate against experimental data (e.g., PubChem’s spectral libraries ). For large datasets, machine learning models trained on pyridine derivatives can improve prediction accuracy .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies for substitution reactions involving this compound?

Methodological Answer:

- Control Variables : Fix solvent (DMF or THF), temperature (25–80°C), and nucleophile concentration.

- Monitoring : Use HPLC to track reactant decay and product formation at timed intervals.

- Rate Law Determination : Plot ln([reactant]) vs. time for pseudo-first-order kinetics. Statistical validation via ANOVA ensures reproducibility .

Q. What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups : Temporarily block the ethyl group with trimethylsilyl (TMS) to prevent undesired alkylation.

- Catalyst Screening : Test Pd/Cu bimetallic systems for selective C-Cl activation over C-H bonds.

- In Situ Monitoring : Use Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.